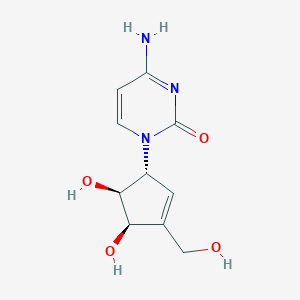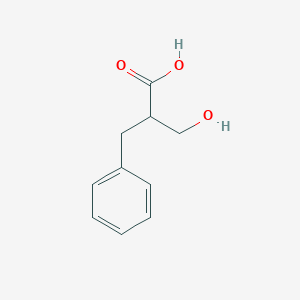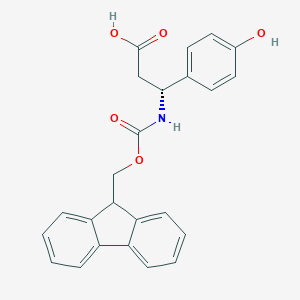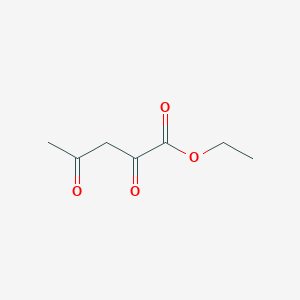
2,4-Dioxopentanoate d’éthyle
Vue d'ensemble
Description
Ethyl 2,4-dioxovalerate, also known as ethyl acetopyruvate, is an organic compound with the molecular formula C₇H₁₀O₄ and a molecular weight of 158.15 g/mol It is a colorless to pale yellow liquid with a characteristic odor
Applications De Recherche Scientifique
Ethyl 2,4-dioxovalerate has several applications in scientific research:
Mécanisme D'action
Target of Action
Ethyl 2,4-dioxopentanoate, also known as Ethyl 2,4-dioxovalerate, is primarily used as an intermediate in the synthesis of pharmaceuticals . The primary target of this compound is the biochemical pathways involved in the synthesis of these pharmaceuticals .
Mode of Action
The compound interacts with its targets through chemical reactions. It is often involved in condensation reactions with other compounds, such as in the Claisen condensation . This reaction involves the condensation of ethyl 2,4-dioxopentanoate with acetone in the presence of a base, resulting in the formation of a new compound .
Biochemical Pathways
The biochemical pathways affected by ethyl 2,4-dioxopentanoate are primarily those involved in the synthesis of pharmaceuticals . The compound acts as an intermediate, undergoing chemical reactions to form new compounds that are used in the production of these pharmaceuticals .
Pharmacokinetics
It is known that the compound is soluble in alcohol and ether, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The result of the action of ethyl 2,4-dioxopentanoate is the formation of new compounds through chemical reactions . These new compounds are then used in the synthesis of pharmaceuticals .
Action Environment
The action of ethyl 2,4-dioxopentanoate is influenced by environmental factors such as temperature and pH . For example, the Claisen condensation reaction in which it is involved is typically carried out at a temperature of 40-45°C and a pH of 3.5 . The compound should be stored in a cool, dry place, away from oxidizing agents and acids .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dioxovalerate can be synthesized through the reaction of diethyl oxalate with acetone in the presence of sodium methoxide as a catalyst. The reaction is typically carried out at a temperature of 40-45°C, followed by the addition of concentrated sulfuric acid to adjust the pH to 3.5. The product is then extracted using benzene and purified by distillation .
Industrial Production Methods: Industrial production of ethyl 2,4-dioxovalerate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and distillation columns to ensure high yield and purity of the product. The reaction conditions are optimized to maximize efficiency and minimize costs.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 2,4-dioxovalerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Ethyl 2,4-dioxovalerate can be compared with other similar compounds such as:
Ethyl acetoacetate: Similar in structure but differs in reactivity and applications.
Methyl acetopyruvate: Another ester with similar properties but different molecular weight and boiling point.
Ethyl pyruvate: Used in different applications, particularly in medicine for its anti-inflammatory properties.
Uniqueness: Ethyl 2,4-dioxovalerate is unique due to its specific reactivity and potential applications in antifungal research. Its ability to participate in various chemical reactions makes it a versatile compound in organic synthesis.
Propriétés
IUPAC Name |
ethyl 2,4-dioxopentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-3-11-7(10)6(9)4-5(2)8/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQVQWIASIXXRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210476 | |
| Record name | Ethyl 2,4-dioxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-79-2 | |
| Record name | Pentanoic acid, 2,4-dioxo-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-79-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2,4-dioxovalerate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615792 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-79-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2,4-dioxovalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2,4-dioxovalerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2,4-dioxovalerate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG3AYJ4ZA3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of Ethyl 2,4-dioxopentanoate in organic synthesis?
A1: Ethyl 2,4-dioxopentanoate serves as a valuable building block in organic synthesis. For instance, it can react with hydrazine hydrate to yield 3-methylpyrazole-5-carbohydrazide, a precursor to various pyrazolo-triazole condensed systems with potential biological activity []. Additionally, it is utilized in the synthesis of pyrazole-5-carboxamide derivatives, a class of compounds that have shown promise as anticancer agents [].
Q2: How does Ethyl 2,4-dioxopentanoate behave under UV irradiation, and what are the structural features of the resulting product?
A2: Upon exposure to UV light, Ethyl 2,4-dioxopentanoate undergoes a [2+2] cycloaddition reaction, forming a head-to-head cyclodimer. This dimer was confirmed through single-crystal X-ray analysis, 1H NMR, and 13C NMR spectroscopy [].
Q3: Can Ethyl 2,4-dioxopentanoate be used to synthesize heterocyclic compounds, and if so, what regiochemical considerations arise?
A3: Yes, Ethyl 2,4-dioxopentanoate can react with aminopyrazoles to generate pyrazolo[1,5-a]pyrimidine derivatives []. Interestingly, the reaction can yield both 5-carbethoxy-7-methyl- and 7-carbethoxy-5-methyl- regioisomers. The specific isomer formed can be influenced by the reaction conditions and the substituents on the aminopyrazole [].
Q4: Have any biological activities been associated with Ethyl 2,4-dioxopentanoate or its derivatives?
A4: While Ethyl 2,4-dioxopentanoate itself is not widely studied for its direct biological effects, its derivatives demonstrate intriguing activities. For example, it serves as a starting material for synthesizing pyrazole-5-carboxamide derivatives, which exhibit anticancer activity against various cancer cell lines []. Additionally, research indicates that Ethyl 2,4-dioxopentanoate, at a concentration of 1000 μg/mL, can trigger aggregation behavior in Formosan subterranean termites (Coptotermes formosanus) [].
Q5: What alternative reagents can be used instead of Ethyl 2,4-dioxopentanoate in some reactions?
A5: While Ethyl 2,4-dioxopentanoate is valuable for specific transformations, researchers exploring pyrazolo[1,5-a]pyrimidine synthesis found that using 2-ethoxymethylidene-3-oxobutyrate instead led to the exclusive formation of the 6-carbethoxy-7-methyl-regioisomer []. This highlights the possibility of achieving different regioselectivity by employing analogous reagents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
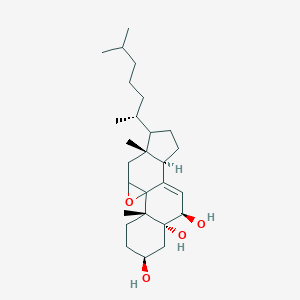
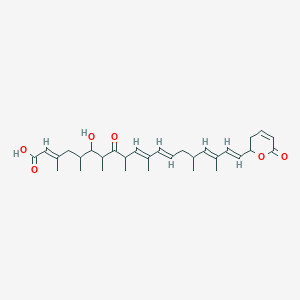
![(8R,9S,13S,14S)-1-hydroxy-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B51057.png)


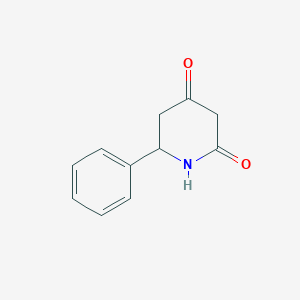
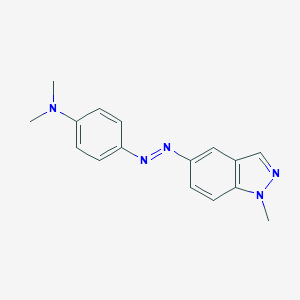

![(3aR,6R,6aR)-6-(benzyloxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B51071.png)
